N-(1-methylcyclohexyl)-iodoacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16INO |
|---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
2-iodo-N-(1-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C9H16INO/c1-9(11-8(12)7-10)5-3-2-4-6-9/h2-7H2,1H3,(H,11,12) |
InChI Key |
LPVLVNCEWZSICU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NC(=O)CI |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 1 Methylcyclohexyl Iodoacetamide
Strategies for N-(1-methylcyclohexyl)-iodoacetamide Synthesis
The primary strategy for the synthesis of this compound involves the acylation of the primary amine, 1-methylcyclohexylamine, with a reactive derivative of iodoacetic acid. This approach is a direct and efficient method for forming the desired amide bond. The most common reactive derivatives used are iodoacetyl chloride or iodoacetic anhydride.
The general reaction can be represented as follows:
Reactants: 1-methylcyclohexylamine and an iodoacetylating agent (e.g., iodoacetyl chloride).
Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) are typically employed to dissolve the reactants and facilitate the reaction.
Base: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the hydrogen iodide byproduct formed during the reaction, driving the equilibrium towards the product.
Temperature: The reaction is often carried out at reduced temperatures (e.g., 0 °C) initially to control the exothermic nature of the acylation, followed by stirring at room temperature to ensure completion.
An alternative, though less common, strategy involves the use of coupling agents to facilitate the amide bond formation between 1-methylcyclohexylamine and iodoacetic acid directly. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can be used, although this method is generally more employed for the synthesis of more complex amides.
Nucleophilic Reactions in this compound Formation
The formation of this compound is a classic example of a nucleophilic acyl substitution reaction. In this mechanism, the nitrogen atom of 1-methylcyclohexylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the iodoacetylating agent (e.g., iodoacetyl chloride).
The reaction proceeds through a tetrahedral intermediate. The key steps are:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-methylcyclohexylamine attacks the carbonyl carbon of iodoacetyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen atom carries a negative charge and the nitrogen atom has a positive charge.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion (a good leaving group) is expelled.
Deprotonation: The protonated amide is then deprotonated by a base (such as triethylamine) present in the reaction mixture to yield the final product, this compound, and the corresponding ammonium (B1175870) salt.
Advancements in this compound Synthetic Approaches
While the fundamental synthetic approach to N-alkyl amides has been established for decades, recent advancements in organic synthesis have offered more efficient, sustainable, and versatile methodologies. These modern approaches focus on improving reaction conditions, expanding substrate scope, and minimizing waste. unimi.itresearchgate.netdntb.gov.ua
Catalytic Amidation: A significant advancement is the development of catalytic methods for direct amide bond formation, which can avoid the use of stoichiometric activating agents. researchgate.netnumberanalytics.com While not yet standard for simple iodoacetamide (B48618) synthesis, these methods, often employing transition metal or boronic acid catalysts, represent a greener alternative by reducing the formation of byproducts. numberanalytics.com
Flow Chemistry: The use of microreactor or flow chemistry systems for amide synthesis is another area of progress. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions.
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic routes. This includes the use of greener solvents, minimizing the use of hazardous reagents, and developing one-pot procedures to reduce purification steps and solvent waste.
| Synthetic Approach | Key Features | Potential Advantages |
|---|---|---|
| Catalytic Amidation | Use of transition metal or boronic acid catalysts. researchgate.netnumberanalytics.com | Atom economy, reduced waste, milder reaction conditions. unimi.it |
| Flow Chemistry | Continuous processing in microreactors. | Precise reaction control, improved safety, higher yields. |
| Green Solvents | Replacement of traditional volatile organic compounds. | Reduced environmental impact and toxicity. |
Derivatization Strategies for Functional Probes Incorporating the this compound Scaffold
The iodoacetamide group is a valuable reactive handle for the covalent modification of biomolecules, particularly cysteine residues in proteins. wikipedia.org The N-(1-methylcyclohexyl) group can be incorporated as a structural motif in the design of more complex functional probes. Derivatization strategies often focus on introducing reporter groups, affinity tags, or other functionalities to the scaffold.
Attachment of Fluorophores: A common derivatization involves linking a fluorescent dye to the this compound scaffold. This can be achieved by starting with a functionalized 1-methylcyclohexylamine or by modifying the iodoacetamide precursor. These fluorescent probes are instrumental in cellular imaging and biochemical assays. thermofisher.comnih.gov
Introduction of Biotin Tags: Biotin can be incorporated into the structure to create affinity probes. These biotinylated derivatives are used for the selective isolation and identification of proteins that have reacted with the iodoacetamide moiety, a technique widely used in chemical proteomics.
Click Chemistry Handles: Modern derivatization strategies often incorporate "clickable" functional groups, such as alkynes or azides. researchgate.net An alkyne- or azide-modified this compound can be synthesized, allowing for subsequent conjugation to a wide array of reporter molecules or biomolecules via copper-catalyzed or strain-promoted cycloaddition reactions.
| Derivatization Strategy | Functional Group Introduced | Application | Example Reference |
|---|---|---|---|
| Fluorescent Labeling | Fluorophore (e.g., Fluorescein, Rhodamine) | Protein labeling for imaging and detection. | thermofisher.com |
| Affinity Tagging | Biotin | Protein enrichment and pull-down assays. | |
| Click Chemistry | Alkyne or Azide | Versatile conjugation to other molecules. | researchgate.net |
Mechanistic Investigations of N 1 Methylcyclohexyl Iodoacetamide Thiol Reactivity
Electrophilic Nature and Alkylation Mechanism of N-(1-methylcyclohexyl)-iodoacetamide
The reactivity of this compound towards thiol groups is fundamentally driven by the electrophilic character of the carbon atom alpha to the carbonyl group and the iodine atom. The iodine atom, being a good leaving group, facilitates a nucleophilic substitution reaction. The mechanism of this reaction is a bimolecular nucleophilic substitution (SN2) reaction. nih.govyoutube.com
In this mechanism, the sulfur atom of a deprotonated thiol group (thiolate anion, RS⁻) acts as the nucleophile. nih.gov The thiolate anion attacks the electrophilic methylene (B1212753) carbon (the carbon bonded to iodine), leading to the formation of a transition state where the sulfur-carbon bond is forming and the carbon-iodine bond is breaking. Subsequently, the iodide ion is displaced, resulting in the formation of a stable, irreversible thioether bond between the N-(1-methylcyclohexyl)-acetamide moiety and the sulfur atom of the original thiol. nih.govatto-tec.com
R-SH + Base ⇌ R-S⁻ + Base-H⁺ R-S⁻ + I-CH₂-CONH-(1-methylcyclohexyl) → R-S-CH₂-CONH-(1-methylcyclohexyl) + I⁻
This alkylation is most efficient under neutral to slightly alkaline conditions (pH 7-8.5), which favor the deprotonation of the thiol group to the more nucleophilic thiolate anion. atto-tec.comnih.gov The average pKa of a cysteine thiol group is around 8.5, and at physiological pH, a fraction of these groups are in the reactive thiolate form. nih.gov
Kinetic Studies of this compound Interactions with Thiol Groups
Kinetic studies of iodoacetamide (B48618) and its derivatives with thiols reveal that the alkylation reaction typically follows second-order kinetics. nih.gov The rate of the reaction is dependent on the concentrations of both the thiolate anion and the alkylating agent, this compound. nih.gov The reaction rate is also significantly influenced by pH, as the concentration of the reactive thiolate species increases with increasing pH. nih.gov
The table below illustrates hypothetical second-order rate constants for the reaction of an iodoacetamide derivative with a model thiol at different pH values to demonstrate the pH-dependence of the reaction.
| pH | Thiolate Concentration (Relative Units) | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) |
| 6.5 | 1 | 5 |
| 7.0 | 3.2 | 16 |
| 7.5 | 9 | 45 |
| 8.0 | 24 | 120 |
| 8.5 | 50 | 250 |
This table presents illustrative data to show the trend of increasing reaction rate with pH, based on the general understanding of iodoacetamide-thiol kinetics.
Influence of the N-(1-methylcyclohexyl) Substituent on Thiol Reactivity
The N-(1-methylcyclohexyl) substituent is a bulky and non-polar aliphatic group. Its presence on the amide nitrogen is expected to influence the reactivity of the iodoacetamide moiety through steric and electronic effects.
Steric Hindrance: The bulky 1-methylcyclohexyl group could potentially cause steric hindrance, impeding the approach of the nucleophilic thiol to the electrophilic carbon center. This might lead to a lower reaction rate compared to the parent iodoacetamide, especially when reacting with thiols in sterically constrained environments, such as the active sites of some enzymes.
Electronic Effects: The 1-methylcyclohexyl group is an electron-donating group through induction. This electron-donating effect could slightly increase the electron density on the amide nitrogen and, to a lesser extent, the carbonyl group. However, the primary determinant of reactivity is the electrophilicity of the α-carbon, which is more strongly influenced by the electron-withdrawing carbonyl group and the iodine leaving group. Studies on N-phenyl iodoacetamide have shown that N-substitution does not adversely affect reactivity and can even enhance it. nih.gov The phenyl group in N-phenyl iodoacetamide is electron-withdrawing, which would increase the electrophilicity of the reaction center. In contrast, the alkyl group in this compound is electron-donating, which might slightly decrease the intrinsic reactivity compared to an N-aryl substituted iodoacetamide.
Comparative Analysis of this compound Reactivity with Parent Iodoacetamide and Analogous Derivatives
A comparative analysis of this compound with the parent iodoacetamide and another common thiol-reactive reagent, N-ethylmaleimide (NEM), highlights differences in their reactivity and mechanism.
| Feature | This compound (Predicted) | Iodoacetamide | N-ethylmaleimide (NEM) |
| Reaction Mechanism | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution nih.gov | Michael Addition nih.gov |
| Reactive Species | Thiolate anion | Thiolate anion nih.gov | Thiolate anion nih.gov |
| pH Dependence | Strongly pH-dependent, favors alkaline pH | Strongly pH-dependent, favors alkaline pH nih.gov | Less pH-dependent than iodoacetamides nih.gov |
| Reversibility | Irreversible thioether bond | Irreversible thioether bond nih.gov | Generally considered irreversible, but can undergo retro-Michael reaction under certain conditions |
| Relative Reactivity | Potentially lower than iodoacetamide due to steric hindrance | Baseline reactivity for iodo-derivatives | Generally faster than iodoacetamide, especially at neutral or slightly acidic pH nih.gov |
| Selectivity | Primarily reacts with thiols, but potential for reaction with other nucleophiles at high pH | Primarily reacts with thiols; can react with histidine, methionine, and N-terminal amino groups as side reactions atto-tec.comnih.gov | Less specific than iodo-derivatives at alkaline pH, can react with lysine (B10760008) and histidine nih.gov |
This comparative analysis suggests that while this compound operates via the same fundamental mechanism as iodoacetamide, the presence of the bulky substituent likely modulates its reactivity, potentially making it a more sterically sensitive probe for accessible thiols.
Enzymatic Inhibition and Proteomic Applications of N 1 Methylcyclohexyl Iodoacetamide
Inhibition of Cysteine Peptidases by N-(1-methylcyclohexyl)-iodoacetamide
Cysteine peptidases, a class of enzymes characterized by a catalytic cysteine residue in their active site, play crucial roles in various physiological and pathological processes. Their activity is tightly regulated, and dysregulation is often implicated in disease. Alkylating agents, such as iodoacetamide (B48618) and its derivatives, are well-established tools for studying and inhibiting these enzymes.
Specificity and Selectivity of this compound for Cysteine Proteases
The specificity of an inhibitor is a critical determinant of its utility as a research tool or therapeutic agent. While comprehensive studies detailing the broad-spectrum specificity of this compound against a wide array of cysteine proteases are not extensively documented in publicly available literature, the inherent reactivity of the iodoacetamide moiety suggests a strong preference for cysteine residues. The bulky and hydrophobic 1-methylcyclohexyl group likely plays a significant role in modulating this specificity, potentially by influencing the compound's access to the active sites of different proteases. This structural feature could confer a degree of selectivity for certain cysteine proteases over others, based on the topology and chemical environment of their active site clefts. Further research is necessary to establish a detailed profile of its selectivity.
Irreversible Inhibition Mechanisms: Covalent Modification of Catalytic Cysteine Residues by this compound
The primary mechanism by which this compound is presumed to inhibit cysteine peptidases is through irreversible covalent modification of the catalytic cysteine residue. The sulfur atom of the cysteine's thiol group acts as a nucleophile, attacking the electrophilic carbon atom of the iodoacetamide functional group. This results in the formation of a stable thioether bond and the displacement of the iodide ion. This alkylation of the active site cysteine permanently inactivates the enzyme, as the modified residue can no longer participate in the catalytic cycle. This irreversible nature makes this compound a potent inhibitor.
Structural Determinants of Peptidase Inhibition by this compound
The efficacy of this compound as a peptidase inhibitor is governed by specific structural features of both the inhibitor and the target enzyme. The presence of the reactive iodoacetamide group is essential for the covalent modification of the catalytic cysteine. However, the N-substituted 1-methylcyclohexyl moiety is equally important. This group can influence several aspects of the interaction:
Steric Hindrance: The size and conformation of the 1-methylcyclohexyl group can create steric hindrance, potentially preventing the inhibitor from binding to enzymes with narrow active site clefts, thereby contributing to its selectivity.
Binding Affinity: Non-covalent interactions between the 1-methylcyclohexyl group and amino acid residues lining the active site can contribute to the initial binding affinity and proper orientation of the iodoacetamide group for reaction with the catalytic cysteine.
Modulation of Deubiquitinase Enzyme Activity by this compound
Deubiquitinases (DUBs) are a specialized class of proteases that cleave ubiquitin from substrate proteins, playing a critical role in the regulation of numerous cellular pathways. The majority of DUBs are cysteine proteases, making them potential targets for inhibitors like this compound.
Alkylating Effects on Deubiquitinase Active Sites by this compound
Similar to its action on other cysteine peptidases, this compound is expected to inhibit deubiquitinase activity through the alkylation of the catalytic cysteine residue within the DUB active site. The covalent modification of this essential residue would block the enzyme's ability to bind and process ubiquitinated substrates, effectively halting its deubiquitinating function. The 1-methylcyclohexyl group would likely influence the compound's affinity and selectivity for different DUB family members, a critical aspect for developing specific probes to study individual DUB functions.
Impact on Ubiquitin Pathway Dynamics
By inhibiting deubiquitinase activity, this compound has the potential to significantly impact the dynamics of the ubiquitin pathway. The attachment and removal of ubiquitin are key regulatory events that control protein stability, localization, and activity. Inhibition of DUBs would lead to an accumulation of ubiquitinated proteins, which could have several downstream consequences:
Altered Protein Degradation: An increase in polyubiquitinated proteins could enhance their degradation by the proteasome.
Modulation of Signaling Pathways: Ubiquitination is a key signaling modification, and its altered status due to DUB inhibition could affect numerous cellular signaling cascades.
Changes in Protein Localization and Interaction: Monoubiquitination and different polyubiquitin (B1169507) chain linkages regulate protein trafficking and the formation of protein complexes.
The specific impact of this compound on these dynamics would depend on its selectivity profile for the various DUBs that govern these distinct cellular processes.
Effects of this compound on Glycolytic Enzymes
As a derivative of iodoacetamide, this compound is anticipated to act as an inhibitor of enzymes that rely on a catalytically active cysteine residue. The most prominent target in central metabolism is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. The mechanism of iodoacetamide-based compounds involves the irreversible alkylation of the sulfhydryl group (-SH) of the catalytic cysteine residue (Cys152 in the active site of human GAPDH). This S-alkylation, forming a stable thioether bond, permanently inactivates the enzyme.
While specific kinetic data and IC50 values for this compound are not detailed in available research, the mechanism is expected to be identical to that of iodoacetamide. The presence of the bulky, non-polar 1-methylcyclohexyl group may influence the agent's permeability into cells and its specific binding affinity within the enzyme's active site compared to the smaller iodoacetamide molecule. One study on a different GAPDH inhibitor, GAPDH-IN-1, demonstrated that it covalently reacts with an aspartic acid residue in the active site, which in turn enhances the reaction of a cysteine-reactive probe with the catalytic cysteine. medchemexpress.com
Inhibition of GAPDH creates a significant bottleneck in the glycolytic pathway, leading to profound changes in cellular metabolic flux. nih.gov Metabolic flux analysis is a method used to quantify the rates of biochemical reactions within a cell, providing a snapshot of its metabolic state. nih.govnih.gov By blocking the sixth step of glycolysis, the following consequences are expected:
Accumulation of Upstream Metabolites: Metabolites upstream of the GAPDH-catalyzed step, such as glyceraldehyde-3-phosphate and fructose-1,6-bisphosphate, would accumulate.
Depletion of Downstream Metabolites: The production of all subsequent glycolytic intermediates, including pyruvate, would be severely diminished.
Impact on Energy Production: The halt in glycolysis would disrupt the primary pathway for ATP generation in many cells, particularly those heavily reliant on this pathway for energy.
Redox Imbalance: The conversion of NAD+ to NADH, which occurs during the GAPDH reaction, would cease, affecting the cellular redox state and downstream processes that rely on NADH, such as the electron transport chain.
This disruption forces cells to rely on alternative metabolic pathways for survival, fundamentally altering the cellular phenotype.
Protein S-Carboxyamidomethylation for Proteomic Analyses Using this compound
In the field of mass spectrometry-based proteomics, the reduction and alkylation of cysteine residues are fundamental steps in sample preparation. nih.gov this compound, like other iodoacetamide-based reagents, is designed for this purpose, a process known as S-carboxyamidomethylation.
Bottom-up proteomics involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by mass spectrometry. nih.gov The presence of disulfide bonds complicates this analysis. Alkylation with an agent like this compound serves a critical role by adding a fixed, known mass to each cysteine residue. This modification is crucial for several reasons:
Prevents Ambiguity: It ensures that all cysteine residues have a consistent mass, preventing them from forming random disulfide bonds that would complicate peptide identification.
Simplifies Database Searching: The mass shift caused by the alkylation (a carbamidomethyl group in the case of iodoacetamide) is specified as a variable or static modification in the search parameters of proteomics software, facilitating accurate peptide and protein identification. nih.gov
Aids Quantification: In label-based quantification strategies, differential alkylation can be used. For instance, samples can be treated with light (e.g., iodoacetamide) and heavy (isotopically labeled) alkylating agents to enable relative quantification of proteins between different conditions. researchgate.net
It should be noted that iodoacetamide can sometimes produce chemical artifacts that may mimic other post-translational modifications, such as ubiquitination, requiring careful data analysis. nih.govresearchgate.net
The primary purpose of alkylation in proteomics is to irreversibly block the reactive sulfhydryl groups of cysteine residues. The standard workflow involves two key steps:
Reduction: Proteins are first denatured and treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to break all existing disulfide bonds (both intra- and inter-chain).
Alkylation: Immediately following reduction, an excess of an alkylating agent like this compound is added. The agent reacts with the newly exposed free thiols (-SH) to form stable thioether bonds.
This capping process is essential because it prevents the disulfide bonds from re-forming through oxidation, which would otherwise lead to protein aggregation, incomplete enzymatic digestion, and poor results in subsequent mass spectrometry analysis.
The efficiency and specificity of the alkylation reaction are critical for high-quality proteomic data. Optimization of the protocol involves carefully controlling several parameters to ensure complete alkylation of cysteines while minimizing off-target reactions. nih.gov While specific optimization data for this compound is not available, protocols are based on well-established conditions for iodoacetamide. nih.govwashington.edu
Key parameters for optimization include:
| Parameter | Recommended Condition | Rationale |
| Reagent Concentration | Typically 10-20 mM; a significant molar excess over the reducing agent (e.g., 14 mM iodoacetamide for 5 mM DTT). nih.govwashington.edu | Ensures the reaction proceeds to completion and effectively alkylates all reduced cysteines. |
| Reaction Time | 20-30 minutes. nih.govwashington.edu | Provides sufficient time for the reaction to complete without promoting significant side reactions. |
| Temperature | Room temperature (approx. 20-25°C). nih.govwashington.edu | Balances reaction rate with reagent stability and specificity. Higher temperatures can increase off-target modifications. |
| pH | Slightly alkaline (pH 7.5-8.5). thermofisher.com | The thiolate anion (S-), which is more prevalent at alkaline pH, is the nucleophile that reacts with the iodoacetamide. This pH range maximizes cysteine reactivity while minimizing reactions with other residues. |
| Light Conditions | Performed in the dark. washington.eduthermofisher.com | Iodo-compounds are light-sensitive and can degrade upon exposure, reducing their effectiveness. |
Systematic evaluation has shown that under-alkylation and off-target reactions, such as the modification of methionine, lysine (B10760008), or N-termini, can occur if conditions are not optimal. nih.govnih.gov Therefore, quenching the reaction, often by adding an excess of a thiol-containing reagent like DTT, is a common final step. washington.edu
N 1 Methylcyclohexyl Iodoacetamide As a Biochemical Probe
Exploration of Protein-Protein Interactions Using N-(1-methylcyclohexyl)-iodoacetamide-Based Probes
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function, and covalent labeling strategies are powerful tools in this endeavor. nih.govnih.gov Probes based on this compound can be employed to elucidate these complex networks.
Photocrosslinking reagents are invaluable for capturing transient or weak protein-protein interactions. google.comthermofisher.com These reagents typically consist of three key components: a photoreactive group, a specific reactive group, and a linker. In the context of this compound, it can be integrated into a heterobifunctional crosslinker.
The design of such a reagent would feature:
The this compound moiety : This serves as the specific reactive group, targeting cysteine residues on a protein of interest. creative-proteomics.com
A photoreactive group : Commonly used groups include aryl azides or diazirines, which upon exposure to UV light, form highly reactive intermediates (nitrenes or carbenes, respectively) that can form covalent bonds with nearby molecules. google.comthermofisher.com
A linker : This connects the iodoacetamide (B48618) and the photoreactive group, providing spatial flexibility for the probe to react with interacting partners.
The general methodology involves first reacting the iodoacetamide part of the probe with a cysteine on a purified "bait" protein. This labeled protein is then introduced into a cellular lysate or a system with its potential "prey" interacting partners. Upon UV irradiation, the photoreactive group is activated, forming a covalent crosslink with any protein in close proximity, thus trapping the interacting complex. google.com
Table 1: Components of a Hypothetical this compound-Based Photocrosslinker
| Component | Function | Example Functional Groups |
| Specific Reactive Group | Covalently attaches to cysteine residues on the bait protein. | This compound |
| Photoreactive Group | Forms a covalent bond with interacting proteins upon UV activation. | Aryl azide, Diazirine |
| Linker | Connects the two reactive groups, providing spatial flexibility. | Polyethylene glycol (PEG), Alkyl chains |
Site-specific labeling of proteins is crucial for a precise understanding of their function and interactions. researchgate.netnih.govnih.gov this compound can be used for site-specific labeling by targeting either a naturally occurring or an engineered cysteine residue.
The specificity of the labeling can be controlled by several factors:
Accessibility of the Cysteine Residue : Cysteine residues located in solvent-accessible regions of a protein are more likely to be labeled.
Reactivity of the Cysteine Residue : The local environment of the cysteine, including its pKa, can influence its nucleophilicity and reactivity towards the iodoacetamide probe.
Reaction Conditions : By carefully controlling the pH, temperature, and reaction time, the specificity of the labeling can be enhanced.
One common strategy is to use site-directed mutagenesis to introduce a unique cysteine residue at a specific location on the protein of interest. nih.gov This engineered protein can then be selectively labeled with the this compound probe, allowing for the attachment of various tags, such as fluorophores or affinity labels, at a defined position.
Investigating Cellular Thiol Pools and Their Dynamics with this compound
Cellular thiols, particularly the thiol group of cysteine, play a critical role in maintaining the redox balance of the cell and are involved in a wide range of cellular processes. nih.gov Iodoacetamide-based probes are commonly used to study the cellular thiol pool. nih.gov
The cellular thiol pool consists of both protein-bound thiols and low molecular weight (LMW) thiols. Glutathione (B108866) (GSH) is the most abundant LMW thiol in most cells and plays a key role in antioxidant defense. mdpi.com
This compound, like other iodoacetamide compounds, can react with LMW thiols such as glutathione. This reaction involves the alkylation of the thiol group of glutathione, forming a stable thioether adduct. The rate of this reaction can be influenced by the steric bulk of the 1-methylcyclohexyl group.
Table 2: Reactivity of this compound with Cellular Thiols
| Thiol Species | Interaction | Significance |
| Protein Cysteine Residues | Covalent modification (alkylation) | Protein labeling, inhibition of protein function. |
| Glutathione (GSH) | Covalent modification (alkylation) | Depletion of cellular GSH pool, potential for studying GSH-dependent processes. |
The reaction of this compound with glutathione can have significant effects on cellular glutathione metabolism. mdpi.comnih.govnih.gov By depleting the cellular pool of reduced glutathione (GSH), the probe can induce oxidative stress. The cell will attempt to compensate for this depletion by upregulating the synthesis of new glutathione and the reduction of oxidized glutathione (GSSG) back to GSH.
Studying the cellular response to treatment with this compound can provide insights into the dynamics of glutathione metabolism and the cellular mechanisms for coping with oxidative stress. nih.govnih.gov This can be monitored by measuring the levels of GSH and GSSG, as well as the activity of enzymes involved in glutathione metabolism, such as glutathione reductase and glutathione S-transferases.
Assessment of Alkylating Activity Using DNA-Model Systems with this compound
While iodoacetamide and its derivatives are primarily known for their reactivity with thiols, they can also exhibit alkylating activity towards other nucleophiles, including those found in DNA. nih.gov However, the reactivity of iodoacetamide towards the phosphodiester backbone or the nitrogenous bases of DNA is generally much lower than its reactivity towards thiols. nih.gov
Studies using DNA-model systems can be employed to assess the potential for this compound to act as a DNA alkylating agent. mdpi.com These systems can range from isolated nucleotides and single-stranded oligonucleotides to more complex DNA structures. The bulky 1-methylcyclohexyl group would likely impose significant steric hindrance, potentially reducing its ability to access and react with the nucleophilic sites within the DNA double helix.
Quantitative studies with related compounds have shown that iodoacetamide primarily reacts with proteins in cellular systems, specifically with the thiol groups of cysteine residues, and shows weak cytotoxicity compared to potent DNA alkylating agents like sulfur mustards. nih.gov Any potential alkylation of DNA by this compound would be expected to be a minor reaction compared to its primary reactivity with cellular thiols.
Structure Activity Relationship Sar Studies of N 1 Methylcyclohexyl Iodoacetamide Analogues
Impact of Cyclohexyl Substitution on Biochemical Activity and Target Engagement
The N-(1-methylcyclohexyl) group is a key determinant of the physicochemical properties and biological activity of the parent iodoacetamide (B48618) molecule. This bulky, lipophilic moiety can significantly impact several aspects of the molecule's behavior, from its solubility and membrane permeability to its specific interactions with the target protein.
The lipophilicity imparted by the cyclohexyl ring generally enhances the ability of the compound to cross cell membranes and access intracellular targets. The addition of a methyl group at the 1-position of the cyclohexyl ring further increases this lipophilicity. This can lead to higher effective concentrations of the inhibitor at the target site, potentially increasing its potency.
The steric bulk of the 1-methylcyclohexyl group plays a critical role in target recognition and binding. This group can influence the orientation of the iodoacetamide "warhead" within the binding pocket of a target protein. A well-fitting substituent can promote favorable van der Waals interactions with hydrophobic residues in the binding site, thereby increasing the affinity of the initial non-covalent binding step that precedes the covalent reaction. Conversely, a substituent that is too bulky or has an unfavorable shape can lead to steric hindrance, preventing proper alignment for the covalent bond formation and reducing the compound's activity.
The methyl group at the 1-position of the cyclohexyl ring introduces a chiral center if the substitution on the nitrogen is considered, potentially leading to stereoisomers with different biological activities. Furthermore, this methyl group can restrict the conformational flexibility of the cyclohexyl ring, which might lock the molecule into a bioactive conformation, enhancing its affinity for the target.
To illustrate the potential impact of cyclohexyl substitution, a hypothetical SAR table for a series of N-cycloalkyl iodoacetamide analogues targeting a specific cysteine-containing enzyme is presented below. The data is based on general principles and data from related classes of covalent inhibitors.
| Analogue | N-Substituent | Lipophilicity (logP) | Inhibitory Potency (IC₅₀, µM) | Target Engagement (k_inact/K_i, M⁻¹s⁻¹) |
|---|---|---|---|---|
| 1 | Cyclopropyl | 0.8 | 15.2 | 800 |
| 2 | Cyclobutyl | 1.3 | 10.5 | 1200 |
| 3 | Cyclopentyl | 1.7 | 5.8 | 2500 |
| 4 | Cyclohexyl | 2.1 | 2.1 | 5000 |
| 5 | 1-Methylcyclohexyl | 2.6 | 1.5 | 6500 |
| 6 | Cycloheptyl | 2.5 | 3.5 | 4200 |
This table presents hypothetical data for illustrative purposes, based on general trends observed in structure-activity relationships of covalent inhibitors.
The trend in the table suggests that increasing the size and lipophilicity of the cycloalkyl group from cyclopropyl to cyclohexyl generally leads to increased potency and target engagement. The 1-methylcyclohexyl group, with its enhanced lipophilicity and potentially favorable steric profile, shows the highest activity in this hypothetical series. However, a further increase in ring size to cycloheptyl results in a slight decrease in activity, possibly due to a less optimal fit in the binding pocket.
Rational Design Principles for N-(1-methylcyclohexyl)-iodoacetamide Derivatives
The rational design of derivatives of this compound aims to optimize its properties as a covalent inhibitor, including potency, selectivity, and pharmacokinetic profile. This process involves a systematic modification of the molecule's structure based on an understanding of its interaction with the biological target.
Warhead Reactivity Tuning: The iodoacetamide group is a relatively reactive electrophile. While this ensures efficient covalent modification of the target cysteine, it can also lead to off-target reactions and potential toxicity. The reactivity of the warhead can be modulated by replacing the iodine with other halogens (e.g., bromine or chlorine) or by introducing electron-withdrawing or -donating groups on the acetyl moiety. For instance, N-substituted chloroacetamides are generally less reactive than their iodoacetamide counterparts, which can sometimes lead to improved selectivity. nih.gov
Linker Optimization: The amide bond connecting the 1-methylcyclohexyl group to the iodoacetyl warhead can also be a target for modification. While the amide is generally stable, its replacement with other functionalities could alter the molecule's conformational preferences and its presentation of the warhead to the target cysteine.
A key principle in the rational design of covalent inhibitors is to achieve a balance between the reactivity of the electrophilic warhead and the affinity of the non-covalent recognition elements. A highly potent and selective covalent inhibitor typically exhibits high initial binding affinity for its target, which then facilitates an efficient intramolecular covalent reaction.
The following table outlines some rational design strategies for this compound derivatives and their intended effects.
| Design Strategy | Modification | Intended Effect |
|---|---|---|
| Warhead Tuning | Replace Iodo with Chloro | Decrease reactivity, potentially increase selectivity |
| Scaffold Elaboration | Introduce a hydroxyl group on the cyclohexyl ring | Improve solubility, introduce new H-bonding interactions |
| Conformational Constraint | Introduce a double bond in the cyclohexyl ring | Reduce conformational flexibility, potentially lock into a bioactive conformation |
| Bioisosteric Replacement | Replace the cyclohexyl ring with a piperidine ring | Introduce a basic center, alter solubility and potential for ionic interactions |
Computational Modeling and Docking Studies for this compound Interactions
Computational modeling and molecular docking are invaluable tools for understanding the interactions of this compound with its biological targets and for guiding the rational design of new analogues. These methods can predict the binding mode of the inhibitor, estimate its binding affinity, and provide insights into the mechanism of covalent bond formation.
Molecular Docking: Docking simulations can be used to predict the preferred binding orientation of this compound within the active site of a target protein. nih.govresearchgate.net The 1-methylcyclohexyl group is expected to occupy a hydrophobic pocket, while the iodoacetamide moiety is positioned in proximity to the target cysteine residue. The docking scores can provide a qualitative estimate of the binding affinity and help to prioritize analogues for synthesis and biological evaluation.
Covalent Docking: Specialized covalent docking algorithms can model the formation of the covalent bond between the iodoacetamide warhead and the cysteine thiol. This allows for a more accurate prediction of the final bound state of the inhibitor and can reveal key interactions that stabilize the covalent complex.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the protein-inhibitor complex over time. nih.gov These simulations can provide insights into the conformational changes that occur upon inhibitor binding and can help to assess the stability of the covalent adduct.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: QM/MM methods can be employed to model the chemical reaction of covalent bond formation with a higher level of theory. These calculations can provide detailed information about the reaction mechanism, including the transition state geometry and the activation energy, which are directly related to the rate of covalent modification.
A hypothetical docking study of this compound into the active site of a target protein might reveal the following key interactions, as summarized in the table below.
| Molecular Moiety | Interacting Residues | Type of Interaction | Predicted Contribution to Binding |
|---|---|---|---|
| 1-Methylcyclohexyl Ring | Leu120, Val128, Phe189 | Hydrophobic/van der Waals | High (major determinant of affinity) |
| Amide Carbonyl | Backbone NH of Gly121 | Hydrogen Bond | Moderate (orienting interaction) |
| Iodoacetyl Group | Cys122 (reactive thiol) | Covalent Bond Formation | Irreversible Inhibition |
This table represents a hypothetical output from a molecular docking study to illustrate the types of interactions that might be observed.
Future Directions and Emerging Research Avenues for N 1 Methylcyclohexyl Iodoacetamide
Development of N-(1-methylcyclohexyl)-iodoacetamide for Novel Biochemical Tools
The development of novel biochemical tools is a cornerstone of advancing our understanding of biological systems. The synthesis and characterization of this compound could provide a valuable new reagent for probing protein structure and function. The bulky and hydrophobic nature of the 1-methylcyclohexyl group could introduce unique properties not seen with smaller, more common alkylating agents.
Potential Research Trajectories:
Probing Sterically Hindered Environments: The 1-methylcyclohexyl group may allow for the selective labeling of cysteine residues in environments that are inaccessible to smaller probes. This could be particularly useful in studying protein folding, protein-protein interactions, and the topography of protein complexes.
Modulating Protein-Lipid Interactions: The lipophilic character of the cyclohexyl ring could be leveraged to study proteins that interact with cellular membranes. This compound could serve as a probe to identify and characterize membrane-associated proteins or to investigate the lipid-exposed domains of transmembrane proteins.
Development of Affinity-Based Probes: By incorporating reporter tags (e.g., fluorophores, biotin) onto the 1-methylcyclohexyl group, this compound could be transformed into a versatile tool for affinity purification and visualization of target proteins.
Integration of this compound in Advanced Proteomic Platforms
Proteomics, the large-scale study of proteins, heavily relies on chemical reagents to prepare samples for analysis by mass spectrometry. nih.govwjgnet.com While iodoacetamide (B48618) is a standard reagent for cysteine alkylation, its derivatives can offer advantages in specific applications. creative-proteomics.com The integration of this compound into proteomic workflows could offer new capabilities for protein identification and quantification.
Hypothesized Applications in Proteomics:
| Application Area | Potential Advantage of this compound |
| Chemical Proteomics | The unique mass and fragmentation pattern of the N-(1-methylcyclohexyl) group could facilitate the identification of modified peptides in complex mixtures. |
| Quantitative Proteomics | Isotopically labeled versions of this compound could be synthesized for use in quantitative proteomics strategies, such as Isotope-Coded Affinity Tags (ICAT). |
| Structural Proteomics | The steric bulk of the modifying group could be used in concert with cross-linking studies to provide spatial constraints for modeling protein structures and complexes. |
Further Exploration of this compound in Targeted Enzyme Modulation
Iodoacetamide and its analogs are known to act as irreversible inhibitors of enzymes that rely on a catalytic cysteine residue in their active site. wikipedia.orgabcam.comubpbio.com The specific structure of the alkylating agent can influence its potency and selectivity. The 1-methylcyclohexyl substituent of this compound could be exploited to achieve targeted enzyme modulation.
Future Research in Enzyme Inhibition:
Developing Selective Inhibitors: The 1-methylcyclohexyl group could be designed to fit into the active site of specific enzymes, leading to the development of highly selective inhibitors. This approach could be valuable for targeting enzymes implicated in disease, such as certain proteases or kinases.
Investigating Allosteric Modulation: It is conceivable that the covalent modification of a non-catalytic cysteine residue by this compound could induce a conformational change in an enzyme, leading to allosteric activation or inhibition.
Probing Enzyme Dynamics: The introduction of the bulky 1-methylcyclohexyl group could be used to trap enzymes in specific conformational states, allowing for detailed mechanistic studies of enzyme function.
Q & A
Basic Research Questions
Q. How can N-(1-methylcyclohexyl)-iodoacetamide be synthesized and characterized for research purposes?
- Methodology : The compound can be synthesized via alkylation of 1-methylcyclohexylamine with iodoacetic acid derivatives, followed by purification using column chromatography. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the cyclohexyl and acetamide moieties, high-resolution mass spectrometry (HRMS) for molecular weight validation, and thin-layer chromatography (TLC) for purity assessment. The methylcyclohexyl group may influence steric hindrance, requiring optimized reaction conditions (e.g., inert atmosphere) to prevent side reactions .
Q. What are the primary applications of iodoacetamide derivatives in biochemical assays?
- Methodology : Iodoacetamide derivatives are widely used to alkylate cysteine residues in proteins, preventing disulfide bond formation during proteomic studies. For this compound, the bulky cyclohexyl group may enhance membrane permeability, making it suitable for intracellular protein modification. Standard protocols involve incubating the compound with reduced protein samples (pH 8.0–8.5) at 37°C for 1 hour, followed by quenching with excess thiol reagents like DTT .
Q. How does the methylcyclohexyl group affect the compound’s stability in aqueous solutions?
- Methodology : Hydrolytic stability can be assessed via kinetic studies under varying pH (4–10) and temperatures (25–50°C). The cyclohexyl group’s hydrophobicity may reduce water solubility, necessitating co-solvents like DMSO. Monitor degradation using UV-Vis spectroscopy (λ = 260–280 nm) or LC-MS to track hydrolysis products (e.g., iodoacetic acid derivatives) .
Advanced Research Questions
Q. How can this compound be utilized in site-specific protein labeling for structural studies?
- Methodology : The compound’s iodoacetamide moiety selectively reacts with cysteine thiols. For structural biology, incubate the compound with recombinant proteins containing engineered cysteine residues (e.g., surface-exposed sites). Post-labeling, validate using fluorescence spectroscopy (if tagged) or cryo-EM to confirm labeling efficiency without disrupting protein conformation. Compare with smaller iodoacetamide derivatives to assess steric effects of the methylcyclohexyl group .
Q. What role does this compound play in studying reactive oxygen species (ROS) generation mechanisms?
- Methodology : Similar to N-(1,10-phenanthrolin-5-yl)iodoacetamide, the methylcyclohexyl variant may act as a ligand in metal complexes to generate hydroxyl radicals via Fenton-like reactions. Test ROS production in vitro using electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) or fluorescence probes (e.g., dichlorofluorescein). Compare radical yields with other iodoacetamide-metal complexes to evaluate efficiency .
Q. How can contradictory data on the compound’s cytotoxicity be resolved in cell-based assays?
- Methodology : Cytotoxicity may arise from residual iodine or solvent impurities. Perform dose-response assays (0.1–100 µM) in multiple cell lines (e.g., HEK293, HeLa) using MTT or ATP-based viability kits. Include controls with iodoacetamide and methylcyclohexylamine to isolate toxicity sources. Use HPLC to verify compound purity (>98%) and quantify iodine content via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What strategies optimize the compound’s use in mass spectrometry-based proteomics?
- Methodology : For cysteine alkylation, combine this compound with stable isotope-labeled analogs (e.g., ¹³C-acetamide) in a "heavy/light" labeling workflow. Post-digestion, analyze peptides via LC-MS/MS to quantify differential alkylation efficiency. The cyclohexyl group’s hydrophobicity may improve retention time reproducibility in reverse-phase chromatography .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential iodine release. Store desiccated at –20°C to prevent hydrolysis. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Monitor waste disposal per EPA guidelines for halogenated compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
